4-Bromobenzaldehyde oxime
Overview
Description
4-Bromobenzaldehyde oxime is an organic compound with the molecular formula C7H6BrNO. It is derived from 4-bromobenzaldehyde, where the aldehyde group is converted into an oxime group. This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
4-Bromobenzaldehyde oxime can be synthesized through the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature. The process involves the formation of an intermediate imine, which is subsequently converted into the oxime.
Chemical Reactions Analysis
4-Bromobenzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromobenzoic acid.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Beckmann Rearrangement: This reaction converts the oxime into an amide, specifically 4-bromobenzamide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide.
Scientific Research Applications
4-Bromobenzaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromobenzaldehyde oxime involves its reactivity towards nucleophiles and electrophiles. The oxime group can form hydrogen bonds and participate in various chemical transformations. The bromine atom activates the benzene ring towards electrophilic substitution reactions, enhancing the compound’s reactivity.
Comparison with Similar Compounds
4-Bromobenzaldehyde oxime can be compared with other similar compounds such as:
Benzaldehyde oxime: Lacks the bromine atom, resulting in different reactivity and applications.
4-Chlorobenzaldehyde oxime: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
4-Nitrobenzaldehyde oxime: Contains a nitro group, which significantly alters its reactivity and uses.
This compound is unique due to the presence of the bromine atom, which imparts distinct chemical properties and enhances its utility in various synthetic and research applications.
Properties
IUPAC Name |
(NE)-N-[(4-bromophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZGAXKZZRCBN-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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